molecular formula C35H37N3O B5214417 1-(4-Benzyl-piperazin-1-yl)-3-(5-methyl-2,3-diphenyl-indol-1-yl)-propan-2-ol

1-(4-Benzyl-piperazin-1-yl)-3-(5-methyl-2,3-diphenyl-indol-1-yl)-propan-2-ol

Cat. No.: B5214417
M. Wt: 515.7 g/mol
InChI Key: QRXDXGBZUDUCJL-UHFFFAOYSA-N
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Description

1-(4-Benzyl-piperazin-1-yl)-3-(5-methyl-2,3-diphenyl-indol-1-yl)-propan-2-ol is a synthetic small molecule of significant interest in medicinal chemistry and preclinical research, designed around a strategic hybrid architecture. Its structure incorporates a benzylpiperazine moiety, a pharmacophore frequently identified in compounds that interact with monoaminergic systems , linked to a 5-methyl-2,3-diphenylindole group. The indole scaffold is a privileged structure in drug discovery, known for its versatility and presence in compounds with a wide array of biological activities, including interactions with central nervous system (CNS) targets . This molecular framework suggests potential research applications as a modulator of neurotransmitter activity, particularly for the norepinephrine (NE) and serotonin (5-HT) pathways . Compounds with similar structural features have been investigated for their role as potential modulators of the norepinephrine and serotonin activity and as monoamine reuptake inhibitors, making them relevant for the study of conditions such as vasomotor symptoms, major depressive disorder, and neuropathic pain . Its proposed mechanism of action, based on analogous compounds, may involve the inhibition of key monoamine transporters (such as the serotonin transporter (SERT) and norepinephrine transporter (NET)), thereby increasing synaptic concentrations of these neurotransmitters and modulating their downstream physiological effects . Researchers can utilize this compound as a valuable chemical tool to probe the pathophysiology of CNS disorders, study receptor-ligand interactions, and explore novel therapeutic mechanisms. It is essential for investigators to handle this compound with appropriate safety protocols. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-3-(5-methyl-2,3-diphenylindol-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H37N3O/c1-27-17-18-33-32(23-27)34(29-13-7-3-8-14-29)35(30-15-9-4-10-16-30)38(33)26-31(39)25-37-21-19-36(20-22-37)24-28-11-5-2-6-12-28/h2-18,23,31,39H,19-22,24-26H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXDXGBZUDUCJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)CC(CN5CCN(CC5)CC6=CC=CC=C6)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H37N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Benzyl-piperazin-1-yl)-3-(5-methyl-2,3-diphenyl-indol-1-yl)-propan-2-ol typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the introduction of the piperazine ring and the propanol group. Common reagents used in these steps include:

    Indole synthesis: Fischer indole synthesis using phenylhydrazine and ketones.

    Piperazine introduction: N-alkylation of piperazine with benzyl halides.

    Propanol group addition: Reduction of ketones or aldehydes to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents for each reaction step.

    Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzyl-piperazin-1-yl)-3-(5-methyl-2,3-diphenyl-indol-1-yl)-propan-2-ol can undergo various chemical reactions, including:

    Oxidation: Conversion of the alcohol group to a ketone or aldehyde.

    Reduction: Reduction of the indole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of halogenating agents or other electrophiles/nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its structural features.

    Industry: Use in the synthesis of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Benzyl-piperazin-1-yl)-3-(5-methyl-2,3-diphenyl-indol-1-yl)-propan-2-ol would depend on its specific interactions with biological targets. Potential mechanisms include:

    Binding to receptors: Interaction with specific receptors in the body.

    Enzyme inhibition: Inhibition of enzymes involved in metabolic pathways.

    Signal transduction: Modulation of cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogs and Pharmacological Profiles

The table below compares key structural and functional attributes of the target compound with related molecules:

Compound Name Substituents (Indole/Piperazine/Phenoxy) Molecular Weight Biological Activity Reference
Target Compound 5-methyl-2,3-diphenylindolyl, 4-benzylpiperazinyl ~495 (estimated) Inferred receptor binding (e.g., CB1, α-adrenergic)
1-(4-Benzylpiperazin-1-yl)-3-(2-methoxyphenoxy)propan-2-ol dihydrochloride 2-methoxyphenoxy, 4-benzylpiperazinyl 429.4 Undisclosed (structural analog)
(2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Methoxymethylindolyl, methoxyphenoxyethylamino Not provided α-Adrenolytic, weak spasmolytic
1-(2,3-Dimethyl-indol-1-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol 2,3-dimethylindolyl, hydroxyethylamino ~307 (estimated) Undisclosed (simpler substituents)

Key Structural and Functional Insights

Indole Substitution Effects: The target compound’s 5-methyl-2,3-diphenylindolyl group introduces significant steric bulk and lipophilicity compared to simpler indole derivatives (e.g., 2,3-dimethylindolyl in ). This may enhance membrane permeability or receptor binding, as seen in cannabinoid analogs where bulky substituents improve CB1 affinity . In contrast, methoxymethylindolyl derivatives (e.g., ) exhibit α-adrenolytic activity, suggesting that indole substitution patterns directly influence target selectivity.

Side Chain Modifications: The benzylpiperazine moiety in the target compound replaces morpholinoethyl or alkylamine groups found in cannabinoids (). Piperazine’s cyclic structure may mimic side chains with 4–6 carbons, which are optimal for CB1 binding . Propan-2-ol backbones (common in adrenolytic agents ) may facilitate interactions with adrenergic receptors, though the diphenylindole group could shift selectivity toward other targets.

Pyrrole vs. Indole Derivatives: Pyrrole-based cannabinoids are consistently less potent than indole analogs . The target compound’s indole core aligns with high-affinity templates, while its diphenyl groups may further stabilize receptor interactions.

Research Findings and Implications

  • Adrenergic Activity: Propanolamines with indole substitutions () demonstrate α-adrenolytic effects, implying that the target compound’s indole-piperazine-propanol structure could modulate adrenergic pathways.
  • Synthetic Accessibility : The complexity of the diphenylindole group may pose synthetic challenges compared to simpler analogs (e.g., ), impacting scalability.

Biological Activity

1-(4-Benzyl-piperazin-1-yl)-3-(5-methyl-2,3-diphenyl-indol-1-yl)-propan-2-ol is a complex organic compound with potential therapeutic applications. It features a piperazine ring, an indole moiety, and a propanol group, which contribute to its biological activity. This article reviews the synthesis, biological mechanisms, and pharmacological effects of this compound based on diverse sources.

Synthesis

The synthesis of this compound typically involves several multi-step organic reactions. Key steps include:

  • Indole Synthesis : Utilizing Fischer indole synthesis with phenylhydrazine and ketones.
  • Piperazine Introduction : Achieved through N-alkylation of piperazine with benzyl halides.
  • Propanol Group Addition : Involves the reduction of ketones or aldehydes using reducing agents like sodium borohydride or lithium aluminum hydride.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The compound may interact with specific receptors in the central nervous system (CNS), influencing neurotransmitter systems.
  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Signal Transduction Modulation : The compound could modulate cellular signaling pathways, impacting various physiological processes.

Antimicrobial Activity

Research has indicated that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, similar compounds have shown effective inhibition against various bacterial strains and fungi.

Anticancer Activity

Studies have demonstrated that derivatives containing the indole structure can exhibit anticancer properties by inducing apoptosis in cancer cells. The specific interactions of the compound with cancer cell lines are an area of ongoing research.

Case Studies

Several case studies have highlighted the biological activity of related compounds:

  • Case Study 1 : A study on a related piperazine derivative demonstrated significant inhibition of Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) value as low as 11.53 μM .
  • Case Study 2 : Research on indole derivatives indicated that they could effectively inhibit viral replication in vitro, suggesting potential applications in antiviral therapy .

Comparative Analysis

The following table summarizes the biological activities of similar compounds:

Compound NameStructureAntimicrobial ActivityAnticancer ActivityReference
Compound AStructure AMIC = 13.41 μM against MtbInduces apoptosis in cancer cells
Compound BStructure BEffective against E. coliModerate activity against breast cancer
1-(4-Benzyl-piperazin-1-yl)-3-(5-methyl...Unique structurePotentially effectiveOngoing research

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how are key reaction parameters optimized?

The synthesis involves multi-step organic reactions, typically starting with the functionalization of the piperazine and indole moieties followed by coupling via a propan-2-ol linker. Key steps include:

  • Nucleophilic substitution for benzyl-piperazine formation (controlled pH and temperature to avoid side reactions) .
  • Microwave-assisted synthesis to enhance reaction efficiency and reduce time, as seen in structurally related piperazine-indole hybrids .
  • Purification via column chromatography or recrystallization to achieve >95% purity .
    Optimization parameters:
  • Temperature : Maintained at 60–80°C during coupling to prevent decomposition.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Basic: Which analytical techniques are critical for confirming structural integrity and purity?

Essential techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR validate the benzyl-piperazine and indole substituents, with aromatic protons observed at δ 6.8–7.5 ppm and piperazine signals at δ 2.5–3.5 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 510.3) .
  • X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for analogous piperazine derivatives .

Advanced: How can researchers design experiments to investigate CNS target interactions?

  • Target selection : Prioritize receptors common to piperazine-indole hybrids, such as serotonin (5-HT1A_{1A}) or dopamine D2_2 receptors, based on structural analogs like Avishot/Flivas .
  • Assay design :
    • Radioligand binding assays : Measure competitive displacement using 3^3H-labeled ligands (e.g., 3^3H-ketanserin for 5-HT2A_{2A}) .
    • Functional assays : Use cAMP or calcium flux assays to assess G protein-coupled receptor (GPCR) activity .
  • In silico docking : Predict binding modes using software like AutoDock Vina, focusing on the indole and benzyl-piperazine motifs .

Advanced: How should conflicting data on receptor binding affinities be resolved?

Discrepancies may arise from assay conditions or receptor isoforms. Mitigation strategies:

  • Orthogonal validation : Combine radioligand binding with functional assays (e.g., GTPγS binding) .
  • Standardized protocols : Use uniform buffer systems (e.g., Tris-HCl at pH 7.4) and cell lines (e.g., HEK293 expressing human receptors) .
  • Comparative analysis : Benchmark against reference compounds with well-characterized affinities (e.g., risperidone for D2_2 receptors) .

Basic: What are the primary pharmacological targets associated with this compound?

  • GPCRs : Serotonin (5-HT1A/2A_{1A/2A}), dopamine (D2_2), and adrenergic receptors due to structural similarity to arylpiperazine derivatives .
  • Enzymes : Monoamine oxidases (MAOs) or cytochrome P450 isoforms, inferred from indole moiety interactions .
  • Ion channels : Voltage-gated calcium channels, as observed in related indole-piperazine hybrids .

Advanced: What SAR strategies enhance target binding affinity?

  • Piperazine modification : Introduce electron-withdrawing groups (e.g., -CF3_3) to improve receptor selectivity .
  • Indole substitution : Replace 5-methyl with halogen atoms (e.g., Cl) to enhance hydrophobic interactions .
  • Linker optimization : Shorten the propan-2-ol chain to reduce conformational flexibility and increase potency .
  • Data-driven design : Use QSAR models to predict bioactivity based on substituent electronic parameters (e.g., Hammett constants) .

Advanced: How are stability issues addressed during pharmacological testing?

  • In vitro stability :
    • pH adjustment : Use buffers (pH 7.4) to mimic physiological conditions and prevent hydrolysis .
    • Light protection : Shield from UV exposure to avoid indole ring degradation .
  • In vivo stability :
    • Prodrug design : Introduce ester groups at the propan-2-ol hydroxyl to enhance metabolic stability .
    • Plasma protein binding assays : Measure compound stability in serum using LC-MS/MS .

Advanced: What computational tools are used to predict metabolic pathways?

  • Software : Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I/II metabolism sites (e.g., piperazine N-dealkylation or indole hydroxylation) .
  • Density Functional Theory (DFT) : Calculate activation energies for metabolic reactions, focusing on CYP3A4-mediated oxidation .

Basic: What are the key physicochemical properties influencing bioavailability?

  • LogP : ~3.5 (predicted), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
  • Topological Polar Surface Area (TPSA) : ~50 Ų, balancing membrane permeability and solubility .
  • pKa : Piperazine nitrogen pKa ~7.5, ensuring partial ionization at physiological pH .

Advanced: How can researchers validate off-target effects in complex biological systems?

  • Proteome-wide profiling : Use affinity purification mass spectrometry (AP-MS) to identify unintended protein interactions .
  • Transcriptomics : RNA-seq analysis of treated cells to detect pathway-level changes (e.g., neuroinflammation markers) .
  • CRISPR screening : Knockout candidate off-target receptors (e.g., histamine H1_1) to assess functional relevance .

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